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molecular formula C9H10FN B1355739 7-Fluoro-1,2,3,4-tetrahydroquinoline CAS No. 939758-75-5

7-Fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B1355739
M. Wt: 151.18 g/mol
InChI Key: YNLNAFQKGGXCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222417B2

Procedure details

To a solution of 7-fluoro-2,3-dihydro-1H-quinolin-4-one obtained in Reference Example 3 (810 mg) in trifluoroacetic acid (10 ml), triethylsilane (3.9 ml) was added and stirred at room temperature for 3 days. The reaction mixture was adjusted to pH 10 to 12 by addition of 8M aqueous sodium hydroxide under ice cooling, and then extracted with chloroform. To the extracted organic layer, water and 12M aqueous hydrochloric acid were added to separate the aqueous layer. The separated aqueous layer was adjusted to pH 10 to 12 by addition of 8M aqueous sodium hydroxide, and then extracted with chloroform. The extracted organic layer was washed with brine, dried over anhydrous magnesium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure to give the titled compound, i.e., 7-fluoro-1,2,3,4-tetrahydroquinoline (530 mg) as a light-yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 3
Quantity
810 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
3.9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1.[OH-].[Na+]>FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C(CCNC2=C1)=O
Step Two
Name
Example 3
Quantity
810 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
3.9 mL
Type
solvent
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
ADDITION
Type
ADDITION
Details
To the extracted organic layer, water and 12M aqueous hydrochloric acid were added
CUSTOM
Type
CUSTOM
Details
to separate the aqueous layer
ADDITION
Type
ADDITION
Details
The separated aqueous layer was adjusted to pH 10 to 12 by addition of 8M aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extracted organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the desiccant
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=CC=C2CCCNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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